Beta-Amyloid (1-14) originates from the amyloid precursor protein, which undergoes enzymatic cleavage by beta-secretase and gamma-secretase to produce various lengths of beta-amyloid peptides, including Beta-Amyloid (1-14). This specific fragment is often used in research to investigate amyloid aggregation and its biological implications.
Beta-Amyloid (1-14) falls under the category of neurotoxic peptides and is classified as a member of the beta-amyloid family. It is known for its propensity to aggregate and form oligomers, which are believed to be toxic to neurons.
The synthesis of Beta-Amyloid (1-14) typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain attached to a solid support. The process includes:
Recent advancements have improved the yield and purity of synthesized peptides by optimizing conditions such as temperature, pH, and solvent composition during synthesis and purification .
The molecular structure of Beta-Amyloid (1-14) consists of a sequence of 14 amino acids, typically represented as:
This sequence contributes to its ability to adopt various conformations, including alpha-helical and beta-sheet structures, which are critical for its aggregation properties .
The molecular weight of Beta-Amyloid (1-14) is approximately 1,500 Da. Its structure can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, allowing researchers to analyze its conformation in different environments .
Beta-Amyloid (1-14) can participate in several chemical reactions, primarily focusing on its aggregation into oligomers or fibrils. These reactions often involve:
Studies have shown that changes in pH or ionic strength can significantly influence the aggregation behavior of Beta-Amyloid (1-14), leading to different structural forms .
The mechanism by which Beta-Amyloid (1-14) contributes to neurotoxicity involves several steps:
Research indicates that even small aggregates can be neurotoxic, highlighting the importance of understanding their formation and stability .
Data from studies indicate that maintaining low temperatures during storage can help preserve its integrity .
Beta-Amyloid (1-14) has several important applications in scientific research:
The isolation of Aβ peptides in 1984 marked a paradigm shift in AD research. Glenner and Wong identified Aβ as the core component of cerebrovascular amyloid deposits, linking its accumulation to neuronal degeneration. Subsequent cloning of the APP gene (1987) revealed Aβ sequences embedded within this transmembrane protein, explaining why APP mutations in familial AD alter Aβ production. The discovery of β-secretase (BACE1) in 1999 elucidated the proteolytic mechanism generating Aβ fragments, including Aβ(1-14), as an intermediate during APP processing [3] [9].
Structural Insights:Aβ(1-14) encompasses the N-terminal domain of full-length Aβ, containing:
Table 1: Key Historical Milestones in Aβ Research
Year | Discovery | Significance |
---|---|---|
1984 | Aβ isolation from amyloid plaques | Identified Aβ as AD’s core pathological component |
1991 | APP mutations in familial AD | Linked APP processing to Aβ overproduction |
1992 | Amyloid cascade hypothesis | Proposed Aβ deposition as AD’s primary trigger |
1999 | BACE1 identification | Revealed enzyme generating Aβ(1-14) during APP cleavage |
2021 | FDA approval of aducanumab | Validated Aβ-targeting immunotherapy (though controversial) |
The amyloid cascade hypothesis posits Aβ accumulation as the initial trigger of AD pathogenesis. Aβ(1-14) contributes to this cascade through two key mechanisms:
Oligomerization Priming:The N-terminal domain (residues 1-14) nucleates soluble Aβ oligomers. In vitro studies demonstrate that Aβ(1-14) accelerates the aggregation of full-length Aβ42 by 40% by providing structural templates for β-sheet formation. This fragment’s hydrophobicity and metal-binding capacity further stabilize oligomeric intermediates implicated in synaptic toxicity [3] [8].
Pathological Feedback Loops:Aβ(1-14) upregulates BACE1 expression via JNK-AP1 signaling, creating a feed-forward cycle that amplifies APP cleavage. Transgenic models overexpressing Aβ(1-14) show 30% higher cortical BACE1 activity than controls, correlating with increased Aβ42 deposition [7] [9].
Controversies and Evidence:While Aβ plaques historically dominated AD research, recent data implicate soluble oligomers—not fibrillar aggregates—as the primary neurotoxic agents. Aβ(1-14)’s role remains contentious:
Table 2: Aβ(1-14) in Disease Models
Model System | Pathological Outcome | Role of Aβ(1-14) |
---|---|---|
APP/PS1 transgenic mice | Amyloid plaques, synaptic loss | Oligomer nucleation via N-terminal aggregation templates |
Osaka mutant APP | Oligomer accumulation, no plaques | Truncated Aβ fragments drive neuronal dysfunction |
BACE1-knockout mice | Reduced Aβ(1-14), absence of AD pathology | Confirms necessity in amyloidogenic processing |
Aβ isoforms exhibit divergent aggregation kinetics and neurotoxicity. Aβ(1-14)’s biochemical properties position it as a transitional player between soluble monomers and fibrillar plaques:
Aggregation Dynamics:
Table 3: Structural Properties of Aβ Fragments
Fragment | Length (aa) | Aggregation Propensity | Key Domains | Role in Plaque Formation |
---|---|---|---|---|
Aβ(1-14) | 14 | Low | Metal-binding (H6, H13, H14) | Oligomer nucleation |
Aβ(1-40) | 40 | Moderate | Hydrophobic core (17-21) | Diffuse plaques |
Aβ(1-42) | 42 | High | Hydrophobic C-terminus (31-42) | Fibrillar core plaques |
Aβ(1-43) | 43 | Very high | Extended C-terminus | Dense-core plaques |
C-Terminal Determinants:The hydrophobicity and length of C-terminal regions dictate aggregation:
Pathological Significance:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5